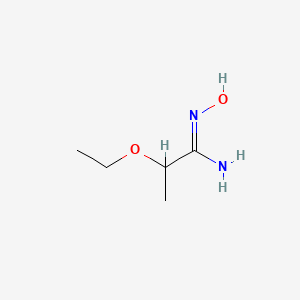
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride
Übersicht
Beschreibung
“(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N3O . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride” consists of a chloropyridinyl group and a piperazinyl group linked by a methanone group . The average mass of the molecule is 262.136 Da, and the monoisotopic mass is 261.043579 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride has been used in the synthesis of pyridine derivatives with potential antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized various pyridine derivatives, including those incorporating 2-chloropyridine-3-carboxylic acid, and evaluated their antimicrobial activity against bacteria and fungi, observing variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Pharmaceutical Applications
This compound has been explored in the context of pharmaceutical development. Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), where a compound with a structure similar to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride emerged as a hit from a high-throughput screen (Romero et al., 2012).
Metabolic and Pharmacokinetic Studies
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride in rats, dogs, and humans, providing insights into the potential therapeutic applications and metabolism of similar compounds (Sharma et al., 2012).
Synthesis Research
Research by Zheng Rui (2010) involved the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the methodological approaches and structural analysis relevant to the synthesis of similar compounds (Zheng Rui, 2010).
Analgesic and Antagonist Effects
Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, which showed analgesic effects in a model of induced mechanical hyperalgesia (Tsuno et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O.ClH/c11-9-8(2-1-3-13-9)10(15)14-6-4-12-5-7-14;/h1-3,12H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOWOYLYVKJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)

![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)


![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)





![3-[(Oxan-4-ylsulfanyl)methyl]aniline](/img/structure/B1423095.png)
